N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester
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Overview
Description
Preparation Methods
The synthesis of N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester involves several steps. One common synthetic route includes the reaction of 2H-tetrazole-5-yl-biphenyl-4-carbaldehyde with L-valine methyl ester in the presence of a suitable catalyst . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction . Major products formed from these reactions depend on the specific reagents and conditions used but may include derivatives with modified functional groups or additional substituents .
Scientific Research Applications
N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester involves its interaction with specific molecular targets and pathways. For example, it acts as an angiotensin-II receptor antagonist, blocking the binding of angiotensin-II to its receptor and thereby reducing blood pressure . The compound may also interact with other enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester can be compared with other similar compounds, such as:
Valsartan: Another angiotensin-II receptor antagonist with a similar structure but different functional groups.
Irbesartan: Another angiotensin-II receptor antagonist with a similar mechanism of action but different chemical structure.
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)18(20(26)27-3)21-12-14-8-10-15(11-9-14)16-6-4-5-7-17(16)19-22-24-25-23-19/h4-11,13,18,21H,12H2,1-3H3,(H,22,23,24,25)/t18-/m0/s1 |
InChI Key |
JZYFUDOOMLVEJE-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Origin of Product |
United States |
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